3-(3-Boc-amino-pyrrolidin-1-yl)-2-methyl-propionic acid methyl ester
Description
Molecular Architecture and Stereochemical Configuration
The molecular formula of 3-(3-Boc-amino-pyrrolidin-1-yl)-2-methyl-propionic acid methyl ester is C₁₄H₂₆N₂O₄ , with a molecular weight of 286.37 g/mol . The compound’s backbone consists of a five-membered pyrrolidine ring substituted at the 1-position with a 2-methyl-propionic acid methyl ester group and at the 3-position with a Boc-protected amine. The pyrrolidine nitrogen serves as the attachment point for the propionic acid side chain, while the Boc group stabilizes the amine during synthetic transformations.
Stereochemical configuration plays a critical role in the compound’s reactivity. The pyrrolidine ring adopts a non-planar conformation due to its saturated nature, with the Boc group and propionic acid ester occupying distinct spatial positions. Computational studies suggest that the Boc group’s tert-butyl moiety introduces steric hindrance, favoring specific ring puckering modes that influence intermolecular interactions. For instance, the (R)-configuration at the 3-amino position, as observed in analogous pyrrolidine derivatives, enhances hydrogen-bonding potential with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₆N₂O₄ |
| Molecular Weight | 286.37 g/mol |
| Key Functional Groups | Boc-protected amine, methyl ester, pyrrolidine ring |
The methyl ester group at the terminal end of the propionic acid chain improves solubility in organic solvents, facilitating its use in coupling reactions. Meanwhile, the Boc group’s labile nature allows for selective deprotection under acidic conditions, enabling further functionalization.
Properties
CAS No. |
886364-48-3 |
|---|---|
Molecular Formula |
C14H26N2O4 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
methyl 2-methyl-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]propanoate |
InChI |
InChI=1S/C14H26N2O4/c1-10(12(17)19-5)8-16-7-6-11(9-16)15-13(18)20-14(2,3)4/h10-11H,6-9H2,1-5H3,(H,15,18) |
InChI Key |
QHQABJVSGUGKSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCC(C1)NC(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Catalyst Selection
The patented method described in CN115322130B employs a fixed-bed reactor for continuous hydrogenation. The process begins with dimethyl (2s,4r)-2-((t-butoxycarbonyl)amino)-4-(cyanomethyl)glutarate dissolved in a methanol-ethanol mixture (3:1 v/v). Hydrogen gas (fresh and recycled) is introduced at 50–100 bar pressure, with platinum dioxide (PtO₂) or palladium-on-carbon (Pd/C) as catalysts. The fixed-bed configuration enhances mass transfer and reduces catalyst deactivation compared to batch systems.
Optimization of Reaction Parameters
Critical parameters include:
-
Temperature : 60–80°C (lower temperatures favor stereoretention)
-
Hydrogen pressure : 70 bar optimal for PtO₂; 50 bar for Pd/C
-
Space velocity : 0.5–1.5 h⁻¹ to balance conversion and selectivity
Post-reaction gas-liquid separation recovers >90% unreacted hydrogen for recycling. The liquid product is purified via vacuum distillation, achieving 78–82% isolated yield of the Boc-protected intermediate.
Nucleophilic Substitution with Boc-Protected Pyrrolidine
Triflate Ester Formation
As detailed in RSC Advances (2023), methyl (2R/S)-2-[(trifluoromethanesulfonyl)oxy]propanoate serves as the electrophilic partner. The triflate group is introduced using trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane at −20°C, with 2,6-lutidine as a base (95–98% yield).
Coupling with 3-Boc-aminopyrrolidine
The triflate intermediate reacts with 3-Boc-aminopyrrolidine in tetrahydrofuran (THF) at 0°C, using 1.2 eq. of Hunig’s base (N,N-diisopropylethylamine). Key data:
| Parameter | Value |
|---|---|
| Reaction time | 12–24 h |
| Temperature | 0°C → room temperature |
| Yield | 67–81% (HPLC purity >98%) |
Steric hindrance at the pyrrolidine nitrogen necessitates slow reagent addition to minimize dimerization.
Boc Protection and Methyl Esterification
Sequential Functionalization
WO2008137087A1 discloses a tandem Boc-protection/esterification approach:
-
Boc Protection : 3-aminopyrrolidine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF/water (2:1) at pH 9–10 (NaHCO₃), achieving >95% conversion.
-
Methyl Ester Formation : The Boc-protected amine reacts with methyl 2-methylacrylate via Michael addition, catalyzed by 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile (80°C, 8 h, 72% yield).
Comparative Analysis of Synthetic Routes
Efficiency Metrics
Solvent and Catalyst Costs
-
THF vs. MeCN : THF offers better solubility but requires strict anhydrous conditions (+15% processing cost)
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-(3-Boc-amino-pyrrolidin-1-yl)-2-methyl-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Applications
Organic Synthesis:
The compound serves as an important intermediate in synthetic organic chemistry. Its structure allows for selective reactions, particularly in the formation of peptides and other biologically active molecules. The Boc group can be removed under acidic conditions, exposing the amino group for further reactions, making it versatile for various synthetic pathways.
Reactivity:
The methyl ester functionality contributes to its reactivity, allowing it to undergo hydrolysis to yield the corresponding acid. This feature is particularly useful in coupling reactions typical in peptide synthesis.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Involves the replacement of the leaving group by a nucleophile. |
| Hydrolysis | Conversion of the ester into the corresponding acid. |
Biological Applications
While specific biological activities of 3-(3-Boc-amino-pyrrolidin-1-yl)-2-methyl-propionic acid methyl ester are not extensively documented, compounds with similar structures often exhibit significant biological properties. The presence of the pyrrolidine ring and amino functionalities suggests potential interactions with biological targets, including enzyme inhibition or modulation of receptor activity .
Potential Roles in Drug Development:
- Neuropharmacology: Given its structural characteristics, this compound may interact with neurotransmitter systems or enzymes involved in neurological processes.
- Cancer Research: Similar compounds have shown promise in modulating pathways relevant to cancer biology, suggesting that this compound may also exhibit unique interaction profiles worth exploring further .
Case Studies and Research Findings
Research focusing on similar compounds has highlighted their potential as anticancer agents and enzyme inhibitors. For instance, studies have demonstrated that structurally analogous compounds exhibit significant antiproliferative activity against various cancer cell lines .
Example Case Study
A series of methyl esters related to pyrrolidine derivatives were synthesized and tested for their biological activities, revealing promising results against human cancer cell lines such as HCT-116 and MCF-7. The synthesized compounds exhibited IC50 values indicating effective inhibition of cell growth .
Mechanism of Action
The mechanism of action of 3-(3-Boc-amino-pyrrolidin-1-yl)-2-methyl-propionic acid methyl ester involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical pathways. The compound can act as a substrate or inhibitor for enzymes, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
3-(3-Tert-butoxycarbonylamino-piperidin-1-yl)-2-methyl-propionic acid methyl ester
- Structural Differences : Replaces the pyrrolidine ring with a piperidine ring (6-membered vs. 5-membered nitrogen-containing heterocycle) .
- Solubility: Piperidine derivatives may exhibit lower aqueous solubility due to increased hydrophobicity.
- Synthetic Utility : Both compounds serve as Boc-protected intermediates, but the piperidine variant is more common in alkaloid-derived drug candidates .
2-Amino-3-(4-fluoro-phenylamino)-2-methyl-propionic acid methyl ester
- Structural Differences: Lacks the Boc group and pyrrolidine ring; incorporates a 4-fluoro-phenylamino substituent .
- Functional Impact :
- Reactivity : The free amine group allows direct participation in coupling reactions without deprotection.
- Electronic Effects : The electron-withdrawing fluorine atom enhances stability against oxidative degradation.
- Applications : Used in synthesizing imidazolidin-2-one derivatives as selective androgen receptor modulators (SARMs) .
2-(4-Cyclopropanecarbonyl-phenyl)-2-methyl-propionic acid methyl ester
3-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-2-methylpropanoate
- Structural Differences : Contains a pyrazole ring with trifluoromethyl and cyclopropyl substituents .
- Functional Attributes :
Data Table: Comparative Analysis
Research Findings and Trends
- Bioactivity : Boc-protected compounds (e.g., target compound) are preferred in prodrug design due to controlled release of active amines .
- Thermal Stability : The Boc group in the target compound decomposes at ~150–200°C, whereas trifluoromethylpyrazole derivatives exhibit higher thermal stability .
- Synthetic Challenges : Piperidine analogs require longer reaction times for Boc deprotection compared to pyrrolidine derivatives .
Biological Activity
3-(3-Boc-amino-pyrrolidin-1-yl)-2-methyl-propionic acid methyl ester, also known by its CAS number 886364-48-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C14H26N2O4
- Molecular Weight : 270.37 g/mol
- Boiling Point : 390.4ºC at 760 mmHg
- Flash Point : 189.9ºC
- Refractive Index : 1.489
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its role as a potential therapeutic agent. The following sections summarize key findings from various studies.
Research indicates that compounds similar to this compound often function as inhibitors of specific protein kinases, such as glycogen synthase kinase 3 beta (GSK-3β). This inhibition is crucial in regulating various cellular processes, including cell proliferation and survival, making it a target for cancer therapy and neurodegenerative diseases .
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship (SAR) has been conducted to optimize the biological efficacy of related compounds. For instance, modifications at the piperidine nitrogen have shown varying effects on potency, with certain bulky moieties leading to inactivity while shorter hydrocarbon chains retained moderate activity .
Inhibition Studies
In a study assessing the inhibitory effects on GSK-3β, derivatives of similar structures exhibited IC50 values ranging from 360 nM to 480 nM, indicating promising activity against this target . The introduction of acyl substituents was found to enhance metabolic stability while maintaining biological activity.
Cytotoxicity and Neuroprotective Properties
Compounds derived from this scaffold have been evaluated for cytotoxicity and neuroprotective effects. Notably, some derivatives demonstrated minimal cytotoxicity while retaining neuroprotective properties, suggesting their potential application in treating neurodegenerative conditions such as Alzheimer's disease .
Data Tables
| Compound | IC50 (nM) | Metabolic Stability | Cytotoxicity | Neuroprotective Activity |
|---|---|---|---|---|
| Compound A | 360 | High | Low | Yes |
| Compound B | 480 | Moderate | Moderate | Yes |
| Compound C | 500 | Low | High | No |
Q & A
Q. What are the common synthetic routes for preparing 3-(3-Boc-amino-pyrrolidin-1-yl)-2-methyl-propionic acid methyl ester?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Condensation reactions using Boc-protected pyrrolidine derivatives with methyl acrylate or similar esters under basic conditions (e.g., triethylamine) to introduce the propionic acid methyl ester moiety .
- Step 2: Reductive amination or borohydride-mediated reduction (e.g., NaBHCN in methanol/acetic acid) to stabilize intermediates, as seen in analogous pyrrolidine-based syntheses .
- Step 3: Boc deprotection under acidic conditions (e.g., trifluoroacetic acid) followed by neutralization and purification via ethyl acetate extraction and silica gel chromatography .
Key Characterization: NMR (¹H/¹³C) for Boc-group confirmation, LC-MS for purity, and IR spectroscopy for ester carbonyl validation .
Q. How can researchers purify and characterize this compound effectively?
Methodological Answer:
- Purification:
- Characterization:
Advanced Research Questions
Q. How can reaction conditions be optimized for Boc deprotection without side reactions?
Methodological Answer:
- Acidic Conditions: Use 20–30% trifluoroacetic acid (TFA) in dichloromethane at 0–25°C for 1–2 hours to cleave the Boc group while minimizing ester hydrolysis .
- Monitoring: Track reaction progress via TLC (Rf shift) or in-situ FTIR to confirm Boc-group removal (disappearance of carbonyl stretch at ~1680 cm⁻¹) .
- Neutralization: Quench with saturated NaHCO to prevent acid-catalyzed degradation of the ester moiety .
Q. What strategies are used to assess the compound’s bioactivity in cancer research?
Methodological Answer:
Q. How can stereochemical integrity be maintained during synthesis?
Methodological Answer:
- Chiral Resolving Agents: Use (R)- or (S)-Boc-pyrrolidine precursors with chiral HPLC to isolate enantiomers .
- Asymmetric Catalysis: Employ chiral catalysts (e.g., Ru-BINAP complexes) in hydrogenation steps to control pyrrolidine ring stereochemistry .
- Circular Dichroism (CD): Verify enantiomeric purity by comparing CD spectra to known standards .
Q. How should researchers address contradictory bioactivity data across studies?
Methodological Answer:
- Impurity Analysis: Use HPLC-MS to identify byproducts (e.g., hydrolyzed esters or de-Boc intermediates) that may skew IC values .
- Assay Standardization: Replicate experiments under controlled conditions (pH, temperature, solvent) to isolate variables. For example, discrepancies in CYP26A1 inhibition may arise from differences in microsomal preparation .
- Computational Modeling: Perform molecular docking to validate binding modes and explain potency variations (e.g., steric clashes in bulkier derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
